Non-Peptidic Scaffold vs. Peptidomimetic Inhibitors
Gelastatin A represents a non-peptidic, non-hydroxamate MMP inhibitor chemotype, in contrast to the peptidomimetic hydroxamate scaffold shared by batimastat and marimastat. The natural product lacks the canonical zinc-binding hydroxamic acid group, instead relying on its α,β-unsaturated δ-lactone and conjugated triene for MMP-2 recognition [1]. This structural divergence is directly relevant for researchers seeking to avoid the broad-spectrum metalloproteinase inhibition and musculoskeletal toxicity associated with hydroxamate-based inhibitors [2].
| Evidence Dimension | Zinc-binding pharmacophore type |
|---|---|
| Target Compound Data | Non-hydroxamate; α,β-unsaturated δ-lactone core with conjugated triene side chain |
| Comparator Or Baseline | Batimastat and Marimastat: peptidomimetic hydroxamate scaffold with thiophene (batimastat) or tert-butyl (marimastat) P1' group |
| Quantified Difference | Structural class difference: non-peptidic fungal polyketide vs. synthetic peptidomimetic hydroxamates |
| Conditions | Structural comparison based on published chemical structures (Lee et al. 1997, 1999; batimastat/marimastat from vendor datasheets) |
Why This Matters
Procurement of gelastatin A enables access to a structurally distinct MMP-inhibitory pharmacophore that has been used as a template for developing dual MMP/TACE inhibitors without hydroxamate-associated selectivity liabilities.
- [1] Lee HJ, Chung MC, Lee CH, Yun BS, Chun HK, Kho YH. Gelastatins A and B, new inhibitors of gelatinase A from Westerdykella multispora F50733. J Antibiot (Tokyo). 1997 Apr;50(4):357-9. doi: 10.7164/antibiotics.50.357. View Source
- [2] Kim HM, Shin J, Kim SW, et al. Gelastatins and their hydroxamates as dual functional inhibitors for TNF-α converting enzyme and matrix metalloproteinases. Biochem Biophys Res Commun. 2006;341(2):627-634. Discussion notes that hydroxamate analogues (2) are nonselective metalloproteinase inhibitors, implying the natural product scaffold provides a different selectivity starting point. View Source
